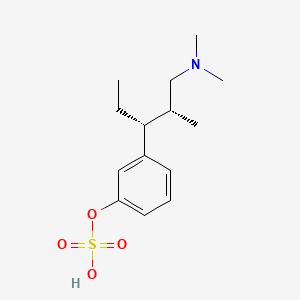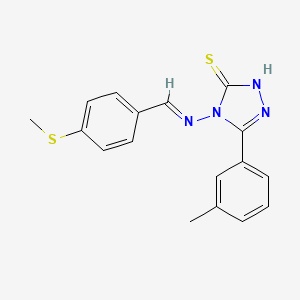![molecular formula C16H14N4O3S B12043044 7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)
7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,3,4-thiadiazole derivatives with appropriate quinoline precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an antimicrobial and anticancer agent, with the ability to inhibit the growth of various pathogens and cancer cells .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics .
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the integrity of bacterial cell membranes, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 2-Amino-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-1,3,4-thiadiazole
Uniqueness
What sets 7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide apart is its unique combination of a quinoline and thiadiazole ring system. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H14N4O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c1-8-18-19-16(24-8)17-14(22)11-13(21)10-6-2-4-9-5-3-7-20(12(9)10)15(11)23/h2,4,6,21H,3,5,7H2,1H3,(H,17,19,22) |
Clave InChI |
DELAJVZKKAZNLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)

![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)


![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)


![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

